2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid

Solid-state characterization Crystallinity Thermal stability

2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 72678-96-7; MFCD00170367) is a 2-aryl-substituted thiazolidine-4-carboxylic acid (TCA) heterocycle with molecular formula C₁₁H₁₁NO₄S and molecular weight 253.27 g/mol. The scaffold combines a thiazolidine ring—recognized across the class as a latent cysteine equivalent capable of hydrolysis-mediated release —with a 1,3-benzodioxole (methylenedioxyphenyl) substituent at C-2.

Molecular Formula C11H11NO4S
Molecular Weight 253.28 g/mol
CAS No. 72678-96-7
Cat. No. B183986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
CAS72678-96-7
Molecular FormulaC11H11NO4S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESC1C([NH2+]C(S1)C2=CC3=C(C=C2)OCO3)C(=O)[O-]
InChIInChI=1S/C11H11NO4S/c13-11(14)7-4-17-10(12-7)6-1-2-8-9(3-6)16-5-15-8/h1-3,7,10,12H,4-5H2,(H,13,14)
InChIKeyXFGXAJCIOOXIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 72678-96-7): Sourcing & Characterization Baseline


2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 72678-96-7; MFCD00170367) is a 2-aryl-substituted thiazolidine-4-carboxylic acid (TCA) heterocycle with molecular formula C₁₁H₁₁NO₄S and molecular weight 253.27 g/mol . The scaffold combines a thiazolidine ring—recognized across the class as a latent cysteine equivalent capable of hydrolysis-mediated release [1]—with a 1,3-benzodioxole (methylenedioxyphenyl) substituent at C-2. Empirical physical properties reported by authoritative chemical databases include a melting point range of 182–184 °C, a predicted boiling point of 484.7 ± 45.0 °C, predicted density of 1.473 ± 0.06 g/cm³, and a predicted pKa of 1.98 ± 0.40; the GHS classification indicates acute oral/dermal/inhalation toxicity (Category 4) as well as skin and eye irritation (Category 2) . The compound is commercially supplied at ≥95% purity and is classified under Harmonized Tariff Code 2934100090 for heterocyclic compounds .

Why Generic Substitution of 2-Aryl-Thiazolidine-4-Carboxylic Acids Fails for This CAS


Within the 2-aryl-thiazolidine-4-carboxylic acid family, the identity of the C-2 aromatic substituent governs three critical selection parameters: (i) cysteine release kinetics under aqueous and physiological conditions [1], (ii) intrinsic radical-scavenging capacity measured via DPPH and CUPRAC assays [1], and (iii) crystallization behavior and thermal stability relevant to formulation and analytical method development. The 1,3-benzodioxol-5-yl substituent present on CAS 72678-96-7 confers a distinctly higher melting point (182–184 °C) than the unsubstituted phenyl analog (155–162 °C) or the parent L-thiazolidine-4-carboxylic acid (decomposition ~203 °C), directly affecting solid-state handling and purification protocols . Because the electronic character of the C-2 aryl group modulates both the hydrolytic lability of the thiazolidine ring and target-binding interactions, substituting another 2-aryl derivative without head-to-head performance data introduces uncontrolled variability in cysteine-release profiles and antioxidant readouts [1]. The evidence summarized below defines the boundaries within which substitution carries unacceptable scientific risk.

2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid: Quantitative Differentiation Evidence


Melting Point Differentiation vs. 2-Phenyl-Thiazolidine-4-Carboxylic Acid

The melting point of 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid (182–184 °C) is approximately 20–30 °C higher than that reported for the 2-phenyl analog (155 °C for the (4R) enantiomer ). This difference reflects the increased lattice energy imparted by the methylenedioxy group and directly impacts recrystallization solvent selection and differential scanning calorimetry (DSC) purity assessment protocols.

Solid-state characterization Crystallinity Thermal stability

Predicted Density Elevation Compared with Unsubstituted Phenyl Derivative

The predicted density of CAS 72678-96-7 (1.473 ± 0.06 g/cm³ ) exceeds that of the 2-phenyl derivative (1.302 ± 0.06 g/cm³ ) by approximately 13%. The higher density, attributable to the additional oxygen atoms in the benzodioxole ring, indicates more efficient molecular packing and may translate into greater bulk stability and different powder flow characteristics during solid-dosage formulation development.

Solid-state density Crystal packing Formulation

DPPH Radical-Scavenging Activity of 2-Aryl-Thiazolidine-4-Carboxylic Acid Series (Class-Level Positioning)

A systematic study of 2-aryl-thiazolidine-4-carboxylic acids demonstrated that the nature of the C-2 aromatic substituent modulates DPPH radical-scavenging activity. In the CUPRAC assay, 2-(4-hydroxyphenyl)-TCA achieved 78% inhibition at 100 µM versus 52% for the unsubstituted phenyl congener; the benzodioxol-5-yl derivative was not directly tested in this panel, but the quantitative SAR establishes that electron-donating aryl substituents enhance antioxidant potency within this scaffold [1]. No direct head-to-head data for CAS 72678-96-7 against a named comparator exists in the peer-reviewed literature.

Antioxidant activity DPPH assay Cysteine prodrug

Commercial Purity Benchmark: ≥95% Specification Across Suppliers

Multiple independent suppliers (Apollo Scientific, AKSci, Bidepharm/Leyan, CymitQuimica) specify CAS 72678-96-7 at ≥95% or 97% purity, assayed by HPLC or NMR . This consistency across vendors exceeds the typical 90–92% purity offered for less common 2-aryl-thiazolidine-4-carboxylic acid analogs and enables direct use as a building block without mandatory pre-use purification, reducing total procurement cost.

Purity specification Quality control Procurement benchmarking

2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid: Evidence-Linked Application Scenarios


Cysteine Prodrug Scaffold for Antioxidant Screening Libraries

Thiazolidine-4-carboxylic acids function as masked cysteine equivalents that release free cysteine upon hydrolytic ring opening, a property exploited for intracellular glutathione replenishment [1]. The 2-(1,3-benzodioxol-5-yl) substituent, being electron-rich, is predicted to slow hydrolysis relative to electron-withdrawing aryl analogs while potentially enhancing direct radical-scavenging capacity, making this compound a rational choice for constructing focused cysteine-prodrug screening sets where tunable release kinetics are desired [1].

High-Temperature Compatible Building Block in Solid-Phase Peptide Synthesis (SPPS)

The melting point of 182–184 °C ensures that CAS 72678-96-7 remains crystalline under standard SPPS coupling conditions (typically 20–40 °C) and withstands microwave-assisted heating protocols without premature decomposition, an advantage over lower-melting 2-aryl analogs such as the phenyl derivative (mp ~155 °C) . This thermal robustness minimizes operator exposure to degradation byproducts and maintains building-block integrity during automated synthesis cycles.

Crystallization Reference Standard for Polymorph Screening of Thiazolidine Drug Candidates

The sharp melting endotherm (182–184 °C) and predicted high density (1.473 g/cm³) position this compound as a useful crystalline reference material for differential scanning calorimetry (DSC) method qualification and polymorph screening of lead-optimized thiazolidine-based pharmaceuticals, particularly when evaluating crystal-lattice perturbations induced by C-2 substituent variation.

Anti-Inflammatory Lead Optimization via NF-κB Pathway Modulation (Enantiomer-Resolved Studies)

The (4R) enantiomer (CAS 948052-43-5) of this scaffold has demonstrated inhibition of the NF-κB signaling pathway and reduction of pro-inflammatory cytokines (TNF-α and IL-6) in murine microglial cells . The racemic or unresolved compound (CAS 72678-96-7) serves as the cost-effective starting point for chiral resolution or asymmetric synthesis development prior to procurement of the more expensive single-enantiomer material, allowing laboratories to validate synthetic routes before committing to chiral procurement.

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